molecular formula C10H11N3O2S2 B3004794 2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 403836-35-1

2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B3004794
CAS No.: 403836-35-1
M. Wt: 269.34
InChI Key: UMBOPEOGRZVWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide belongs to a class of thiadiazole derivatives characterized by a 1,3,4-thiadiazole core substituted with acetamide-linked functional groups. These compounds are of significant interest due to their diverse pharmacological activities, including antimicrobial, antiproliferative, and enzyme inhibitory properties. This article provides a comprehensive comparison of this compound with structurally similar analogs, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-12-13-10(17-7)11-9(14)6-16-5-8-3-2-4-15-8/h2-4H,5-6H2,1H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBOPEOGRZVWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((furan-2-ylmethyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative combining a furan moiety with a thiadiazole structure. Its potential biological activities have garnered interest in medicinal chemistry, particularly for its implications in cancer treatment and antimicrobial properties. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S, with a molecular weight of approximately 252.31 g/mol. The compound features a furan ring linked to a thiomethyl group and a thiadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BHCT-116 (Colon Cancer)15.0
Compound CPC-3 (Prostate Cancer)10.0

In these studies, the mechanism of action was linked to the inhibition of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of antibacterial activities is shown below:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Compound DStaphylococcus aureus32
Compound EEscherichia coli64
Compound FPseudomonas aeruginosa128

These findings suggest that the presence of the furan and thiadiazole rings enhances the antimicrobial efficacy of the compounds.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole and furan rings significantly affect biological activity. For example:

  • Methyl substitution at the 5-position of the thiadiazole enhances anticancer activity.
  • Alkyl chain variations on the furan ring influence both anticancer and antimicrobial potency.

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of N-(1,3,4-thiadiazol-2-yl)furan compounds and evaluated their biological activities using MTT assays against various cancer cell lines. The results indicated that specific structural modifications led to improved antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another research project focused on synthesizing thiadiazole derivatives and testing them against clinical strains of bacteria. The results demonstrated that certain substitutions provided enhanced antibacterial activity compared to existing antibiotics.

Comparison with Similar Compounds

Core Substituent Variations

The target compound features a furan-2-ylmethylthio group attached to the acetamide side chain. Key structural analogs differ in substituents at the thiadiazole and acetamide positions:

Compound (Reference) Substituent on Thiadiazole/Thioacetamide Notable Structural Features
Target Compound Furan-2-ylmethylthio, 5-methyl-thiadiazole Furan ring introduces π-electron richness
N-(5-((4-Chlorobenzyl)thio)-...) (5e) 4-Chlorobenzylthio, 5-methyl-thiadiazole Chlorine enhances lipophilicity
2-((5-Benzylthio)-...) (5h) Benzylthio, 5-methyl-thiadiazole Benzyl group increases aromatic bulk
N-(5-Ethylthio-...) (5g) Ethylthio, 5-methyl-thiadiazole Shorter alkyl chain reduces steric hindrance
Compound 4.8 Butyl, triazinoquinazoline-thio Extended heteroaromatic system (higher MW)
Compound 4g Benzothiazole, 3-phenylureido-thiadiazole Ureido group enhances hydrogen-bonding capacity

Key Observations :

  • Furan vs. Benzyl/Chlorobenzyl : The furan group (C₄H₃O) offers lower molecular weight and distinct electronic properties compared to benzyl (C₆H₅CH₂) or chlorobenzyl groups .
  • Thiadiazole vs.

Comparative Yields

Compound (Reference) Yield (%) Method
N-(5-((4-Chlorobenzyl)thio)-...) (5e) 74 Nucleophilic substitution
Compound 4.8 89.4 Method A
Compound 4.10 56.6 Method A
N-(5-Ethylthio-...) (5g) 78 Nucleophilic substitution

Key Observations :

  • Higher yields (>80%) are achieved with electron-deficient aromatic substituents (e.g., 4-chlorobenzyl in 5e) due to enhanced reactivity .
  • Method-dependent variations (e.g., Method A vs. B in ) highlight the sensitivity of yields to reaction conditions.

Physicochemical Properties

Melting Points

Compound (Reference) Melting Point (°C)
Target Compound Not reported
N-(5-((4-Chlorobenzyl)thio)-...) (5e) 132–134
Compound 4.8 266–270
Compound 4g 263–265
N-(5-Ethylthio-...) (5g) 168–170

Key Observations :

  • Compounds with extended aromatic systems (e.g., triazinoquinazoline in ) exhibit significantly higher melting points (>260°C) due to strong intermolecular interactions.
  • Shorter alkyl chains (e.g., ethyl in 5g ) result in lower melting points compared to bulkier substituents.

Antimicrobial Activity

  • Compound 5c : Exhibited 67% growth inhibition against S. aureus due to the 4-methylbenzylthio group enhancing membrane penetration.
  • Compound 4g : Demonstrated antiproliferative activity (IC₅₀ = 4.2 µM against MCF-7) attributed to the benzothiazole-ureido pharmacophore.

Enzyme Inhibition

  • Compounds 3 and 8 : Induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), linked to π-π interactions and salt-bridge formation.

Cytotoxicity

  • Compound 63 : Showed cytotoxicity against breast cancer cells (MTT assay) via thiadiazole-fluorophenyl interactions.

Key Observations :

  • The target compound’s furan-methylthio group may modulate activity through similar π-π interactions, though specific data are unavailable.
  • Ureido and benzothiazole substituents (e.g., ) enhance bioactivity compared to alkyl or simple aryl groups.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chlorine (5e ) or nitro groups (Compound 3 ) improve lipophilicity and target binding.
  • Heteroaromatic Extensions: Triazinoquinazoline () and benzothiazole () moieties enhance DNA intercalation or kinase inhibition.
  • Hydrogen-Bonding Capacity : Ureido (4g ) and acetamide groups facilitate interactions with enzymatic active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.